[4-(Aminomethyl)-2-fluorophenyl]methanol
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Overview
Description
[4-(Aminomethyl)-2-fluorophenyl]methanol: is a chemical compound with the molecular formula C8H10FNO and a molecular weight of 155.17 g/mol . It is a specialty product often used in proteomics research . This compound is characterized by the presence of an aminomethyl group and a fluorine atom attached to a phenyl ring, along with a methanol group.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of [4-(Aminomethyl)-2-fluorophenyl]methanol typically begins with commercially available starting materials such as 4-fluoro-3-methylphenol.
Reaction Steps:
Industrial Production Methods:
- The industrial production of this compound involves similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process may also include additional purification steps such as recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(Aminomethyl)-2-fluorophenyl]methanol can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
Chemistry:
- [4-(Aminomethyl)-2-fluorophenyl]methanol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .
Biology:
- In biological research, this compound is used in the study of enzyme mechanisms and protein-ligand interactions. Its unique structure allows it to interact with specific biological targets, making it valuable in proteomics research .
Medicine:
- The compound has potential applications in drug discovery and development. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents .
Industry:
- In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of [4-(Aminomethyl)-2-fluorophenyl]methanol involves its interaction with specific molecular targets. The aminomethyl group allows it to form hydrogen bonds with biological molecules, while the fluorine atom enhances its binding affinity through hydrophobic interactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
[4-(Aminomethyl)phenyl]methanol: This compound lacks the fluorine atom, which may result in different chemical and biological properties.
[4-(Aminomethyl)-2-chlorophenyl]methanol: The chlorine atom in place of fluorine can alter the compound’s reactivity and binding affinity.
[4-(Aminomethyl)-2-bromophenyl]methanol: The presence of a bromine atom can affect the compound’s steric and electronic properties.
Uniqueness:
- The presence of the fluorine atom in [4-(Aminomethyl)-2-fluorophenyl]methanol imparts unique properties such as increased lipophilicity and enhanced binding affinity to biological targets. This makes it distinct from other similar compounds and valuable in various research and industrial applications .
Biological Activity
[4-(Aminomethyl)-2-fluorophenyl]methanol, also known as 4-(aminomethyl)-2-fluorophenylmethanol hydrochloride, is a compound with significant potential in pharmacological applications. It features a fluorine atom, which enhances its chemical reactivity and biological activity compared to similar compounds. This article reviews the biological activities associated with this compound, including its mechanisms of action, effects on various biological targets, and relevant case studies.
- Molecular Formula : C8H10FNO·HCl
- Molecular Weight : 191.63 g/mol
- IUPAC Name : this compound; hydrochloride
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The compound may function as an inhibitor or activator of these targets, influencing various metabolic pathways. For instance, it has been noted for its ability to inhibit certain protein kinases, which play crucial roles in cancer cell proliferation and survival.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
- Inhibition of Cancer Cell Proliferation : The compound exhibits moderate to significant anti-proliferative effects against various cancer cell lines, including K-562 (chronic myelogenous leukemia), HL-60 (promyelocytic leukemia), and MCF-7 (breast adenocarcinoma). In tests conducted at a concentration of 100 µM, it demonstrated notable activity comparable to established treatments like imatinib and sorafenib .
- Kinase Inhibitory Assays : It has shown high potency against the epidermal growth factor receptor (EGFR), achieving up to 92% inhibition at low concentrations (10 nM). This suggests that the compound may serve as a valuable lead in the development of targeted cancer therapies .
Enzyme Interactions
The compound's structure allows for specific interactions with enzymes involved in metabolic pathways. For example:
- Enzyme Inhibition : Binding studies indicate that this compound can effectively inhibit enzymes related to tumor growth and survival, potentially leading to reduced tumorigenesis.
Case Studies
- Study on Anti-Proliferative Effects :
- Docking Studies :
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
[4-(Aminomethyl)phenyl]methanol | C8H11NO | Moderate anti-cancer activity |
[4-(Aminomethyl)-2-chlorophenyl]methanol | C8H10ClNO | Lower potency than fluorinated version |
[4-(Aminomethyl)-2-bromophenyl]methanol | C8H10BrNO | Similar activity profile |
Properties
Molecular Formula |
C8H10FNO |
---|---|
Molecular Weight |
155.17 g/mol |
IUPAC Name |
[4-(aminomethyl)-2-fluorophenyl]methanol |
InChI |
InChI=1S/C8H10FNO/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3,11H,4-5,10H2 |
InChI Key |
YSIFHBZGHVOVAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CN)F)CO |
Origin of Product |
United States |
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